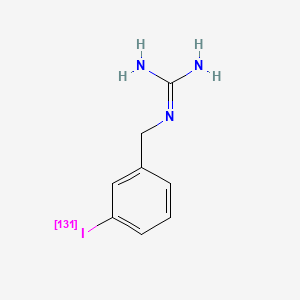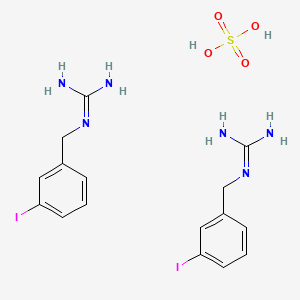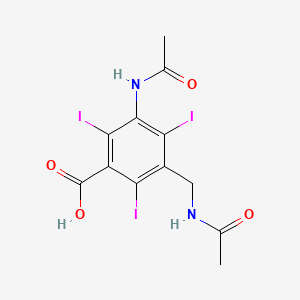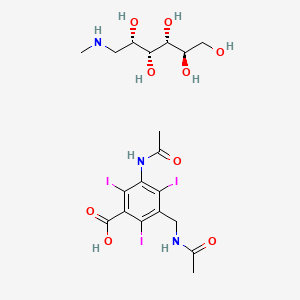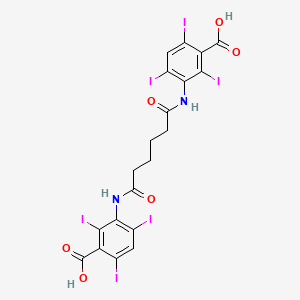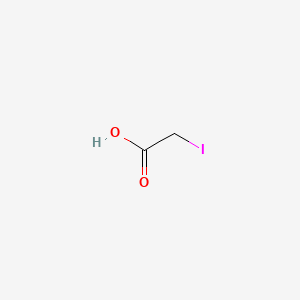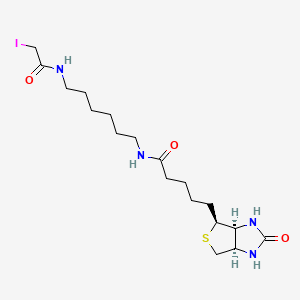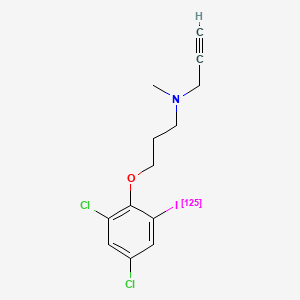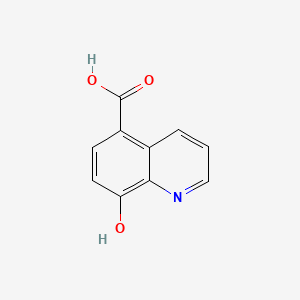
IOX1
Descripción general
Descripción
IOX1, también conocido como 5-Carboxi-8-hidroxiquinolina, es un potente inhibidor de las oxigenasas de 2-oxoglutarato (2OG). Estas enzimas desempeñan funciones cruciales en la regulación epigenética y las respuestas celulares a la hipoxia. Específicamente, this compound se dirige a las demetilasas del dominio Jumonji C (JmjC), que son demetilasas de histonas involucradas en la modificación de la estructura de la cromatina y la expresión génica .
Aplicaciones Científicas De Investigación
IOX1 encuentra aplicaciones en varios campos científicos:
Epigenética: Estudio de las modificaciones de histonas y su impacto en la regulación génica.
Investigación del Cáncer: Investigación del papel de las demetilasas de histonas en la progresión del cáncer.
Respuesta a la Hipoxia: Comprensión de cómo las células detectan y se adaptan a los bajos niveles de oxígeno.
Mecanismo De Acción
El mecanismo de IOX1 implica la inhibición de las demetilasas JmjC. Al bloquear la desmetilación de histonas, afecta la estructura de la cromatina y la expresión génica. Los objetivos moleculares exactos y las vías afectadas por this compound dependen de las enzimas JmjC específicas inhibidas.
Análisis Bioquímico
Biochemical Properties
IOX1 interacts with several enzymes and proteins, particularly the Jumonji domain (JMJD) histone demethylases . It inhibits the enzymatic activity of these biomolecules, thereby affecting the demethylation process . Specifically, this compound has been found to inhibit the JMJD2 family of 2-oxoglutarate-dependent histone demethylases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress Wnt target gene transcription in colorectal cancer cells . Additionally, this compound can inhibit the P-glycoproteins (P-gp) in cancer cells through the JMJD1A/β-catenin/P-gp pathway . This inhibition enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the enzymatic activity of KDM3 by binding to the Jumonji C domain, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . This inhibition suppresses Wnt/β-catenin signaling and colorectal cancer tumorigenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsFor instance, this compound has been found to significantly suppress Wnt target gene transcription and colorectal cancer tumorigenesis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to regulate the AKT/mTOR signaling pathway . This regulation occurs through its interaction with PIK3C2B, a critical molecule in this pathway .
Transport and Distribution
It is known that this compound can inhibit the P-glycoproteins (P-gp) in cancer cells, which may affect its localization or accumulation .
Subcellular Localization
Given its role as an inhibitor of histone demethylases, it is likely that this compound interacts with these enzymes in the nucleus where they exert their function .
Métodos De Preparación
Rutas de Síntesis:: IOX1 puede sintetizarse a través de reacciones químicas. Si bien las rutas de síntesis específicas pueden variar, un método común involucra los siguientes pasos:
Material de Partida: Comenzando con 8-hidroxiquinolina.
Carboxilación: Introducción de un grupo ácido carboxílico en la posición 5 del anillo de quinolina.
Purificación: Purificación del producto para obtener this compound.
Producción Industrial:: this compound no se produce típicamente a escala industrial debido a sus aplicaciones de investigación especializadas. Los investigadores pueden sintetizarlo en el laboratorio para fines experimentales.
Análisis De Reacciones Químicas
Reacciones:: IOX1 inhibe varias oxigenasas de 2OG, incluidas KDM4C, KDM4E, KDM2A, KDM3A y KDM6B. Estas enzimas están involucradas en la desmetilación de histonas y otros procesos celulares.
Reactivos Comunes: Fe (II), ascorbato y 2OG.
Productos Principales: this compound inhibe la desmetilación de residuos de histonas específicos, afectando la expresión génica y la dinámica de la cromatina.
Comparación Con Compuestos Similares
La singularidad de IOX1 radica en su inhibición de amplio espectro de las demetilasas JmjC. Compuestos similares incluyen otros inhibidores de oxigenasas de 2OG, pero la potencia y selectividad de this compound lo diferencian.
Propiedades
IUPAC Name |
8-hydroxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRPKOGHYBAVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207236 | |
| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-78-8 | |
| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5852-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




